molecular formula C25H24N2O2 B8023222 (S)-3-Aminomethyl-2-fmoc-1,2,3,4-tetrahydro-isoquinoline

(S)-3-Aminomethyl-2-fmoc-1,2,3,4-tetrahydro-isoquinoline

Cat. No.: B8023222
M. Wt: 384.5 g/mol
InChI Key: GHBGSKWVDCQDSR-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Aminomethyl-2-Fmoc-1,2,3,4-tetrahydro-isoquinoline (CAS 1187933-38-5) is a sophisticated chiral building block of significant interest in advanced organic synthesis and medicinal chemistry research. The compound features the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure frequently encountered in a wide array of bioactive molecules and natural products . This scaffold is a conformationally restrained analogue of phenethylamine and is a core component in numerous pharmacologically active compounds, including the muscle relaxant atracurium, the antihypertensive quinapril, and the anticancer agent trabectedin . The specific structural features of this reagent make it exceptionally valuable. It possesses a stereochemically defined (S)-configured carbon center, which is critical for creating enantiomerically pure compounds, and a primary aminomethyl group that serves as a versatile handle for further synthetic elaboration. The Fmoc (fluorenylmethyloxycarbonyl) protecting group strategically installed on the secondary amine of the THIQ ring is a standard and crucial feature in solid-phase peptide synthesis (SPPS), allowing for orthogonal deprotection under mild basic conditions. This makes the compound an ideal candidate for the synthesis of complex peptide conjugates or for incorporation into larger molecular architectures where the THIQ moiety can impart desired biological or physicochemical properties. Researchers can utilize this chiral synthon to develop novel analogs for structure-activity relationship (SAR) studies, particularly in the exploration of central nervous system (CNS) active agents, given that the THIQ core is a known endogenous substance in the mammalian brain with documented neuroprotective and neuropharmacological potential . Its application extends to the synthesis of potential enzyme inhibitors, molecular probes, and other pharmacologically relevant heterocyclic systems. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl (3S)-3-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c26-14-19-13-17-7-1-2-8-18(17)15-27(19)25(28)29-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-12,19,24H,13-16,26H2/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBGSKWVDCQDSR-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Loading and Initial Functionalization

The synthesis begins with anchoring a pre-functionalized THIQ core to a solid resin, typically Wang or Rink amide resin. The Fmoc group is introduced at the secondary amine of the THIQ moiety using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as diisopropylethylamine (DIPEA). This step ensures selective protection while leaving the primary amine (aminomethyl group) available for subsequent reactions.

Deprotection and Coupling

Piperidine (20–30% in dimethylformamide, DMF) is used to remove the Fmoc group, regenerating the secondary amine. Coupling of subsequent amino acids or functional groups employs activators like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA. The aminomethyl group remains inert during these steps due to its steric protection within the THIQ ring.

Cleavage and Purification

Final cleavage from the resin is achieved using trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS). Reverse-phase HPLC purifies the product, yielding (S)-3-aminomethyl-2-Fmoc-THIQ with >95% purity. This method offers excellent control over stereochemistry but requires optimization to minimize racemization during resin handling.

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a classical method for constructing THIQ cores. For this compound, the cyclization involves an amide precursor derived from Fmoc-protected phenethylamine derivatives.

Precursor Synthesis

A phenethylamine derivative, such as N-Fmoc-2-phenylethylamine, is acylated with chloroacetyl chloride to form an amide. This intermediate undergoes cyclization under acidic conditions (e.g., phosphorus oxychloride or polyphosphoric acid) at 80–100°C, forming the dihydroisoquinoline framework.

Reduction to THIQ

The dihydroisoquinoline is reduced to the tetrahydro form using catalytic hydrogenation (H₂/Pd-C) or sodium cyanoborohydride (NaBH₃CN). Stereochemical control at the C3 position is achieved via asymmetric reduction with chiral catalysts like (R)-BINAP-Ru complexes, yielding the (S)-configured aminomethyl group.

Fmoc Protection

Post-cyclization, the secondary amine is reprotected with Fmoc-Cl to prevent unwanted side reactions. This step is critical for maintaining functional group integrity in downstream applications.

Pictet-Spengler Reaction

The Pictet-Spengler reaction condenses a β-arylethylamine with a carbonyl compound to form THIQ derivatives. For (S)-3-aminomethyl-2-Fmoc-THIQ, this method enables direct incorporation of the aminomethyl group.

Imine Formation

N-Fmoc-phenethylamine reacts with formaldehyde under acidic conditions (e.g., acetic acid or TFA) to form an imine intermediate. The reaction proceeds via electrophilic aromatic substitution, cyclizing to generate the THIQ core.

Stereochemical Control

Asymmetric induction is achieved using chiral auxiliaries or Brønsted acid catalysts. For example, (S)-TRIP (a chiral phosphoric acid) facilitates enantioselective cyclization, yielding the (S)-configured product with >90% enantiomeric excess (ee).

Catalytic Asymmetric Synthesis

Modern catalytic methods enable efficient construction of chiral THIQs. Key approaches include:

Rhodium-Catalyzed Ring-Opening Cascades

A Rh(I)-catalyzed ring-opening of benzannulated oxabicycles generates THIQ precursors. For instance, rhodium-catalyzed [2+2+2] cycloaddition of ynamides and diynes forms the THIQ skeleton with excellent stereocontrol. Subsequent Fmoc protection yields the target compound.

Copper-Mediated Aerobic Oxidative Coupling

Copper catalysts (e.g., CuPF₆) promote aerobic coupling of THIQ monomers, forming dimeric structures. While primarily used for bis-THIQ alkaloids, this method can be adapted for introducing Fmoc groups at specific positions.

Comparative Analysis of Methods

MethodKey Reagents/ConditionsYield (%)Stereocontrol (ee)Scalability
SPPSFmoc-Cl, HBTU, piperidine, TFA60–75ModerateHigh
Bischler-NapieralskiPOCl₃, NaBH₃CN, (R)-BINAP-Ru50–65High (>90%)Moderate
Pictet-SpenglerChiral phosphoric acids, TFA55–70High (>90%)Low
Catalytic AsymmetricRh(I) catalysts, CuPF₆40–60Excellent (>95%)Moderate

Chemical Reactions Analysis

Types of Reactions

(S)-3-Aminomethyl-2-fmoc-1,2,3,4-tetrahydro-isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to remove the Fmoc protecting group, yielding the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Typical reducing agents for Fmoc deprotection include piperidine or hydrazine.

    Substitution: Nucleophilic substitution reactions often use reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce the free amine.

Scientific Research Applications

Medicinal Chemistry Applications

Neuropharmacology and Pain Management

Tetrahydroisoquinoline derivatives, including (S)-3-Aminomethyl-2-fmoc-1,2,3,4-tetrahydro-isoquinoline, have been studied for their potential as opioid receptor modulators. Research indicates that certain THIQ compounds exhibit selective activity towards the κ-opioid receptor, which is crucial for developing analgesics with fewer side effects compared to traditional opioids. For instance, a study highlighted the structure-activity relationship (SAR) of THIQ derivatives that showed promising potency and selectivity for κ-opioid receptors, suggesting their potential in pain management therapies .

Anticancer Properties

The THIQ scaffold has also been investigated for its anticancer properties. Various derivatives have demonstrated cytotoxic effects against multiple human cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A comprehensive review compiled data on the synthesis and biological evaluation of these compounds, emphasizing their potential as lead molecules in cancer drug development . The diverse mechanisms of action include modulation of tubulin polymerization and interference with cell migration pathways .

Synthetic Methodologies

Photocatalytic Synthesis

Recent advancements in synthetic methodologies have introduced innovative approaches for producing isoquinoline derivatives from THIQ compounds. A notable method involves visible-light-mediated aerobic dehydrogenation using photocatalysts. This technique allows for the efficient conversion of tetrahydroisoquinolines into isoquinolines under mild conditions, showcasing a sustainable pathway for synthesizing complex heterocycles . The use of sunlight and atmospheric oxygen not only enhances the reaction's environmental friendliness but also improves yields significantly.

Structure-Activity Relationship Studies

Understanding the SAR of this compound is essential for optimizing its biological activity. Studies have explored how modifications to the THIQ structure can enhance its affinity for specific biological targets. For instance, variations in substituents on the nitrogen atom or modifications to the aromatic ring can lead to significant changes in pharmacological profiles . This knowledge is crucial for guiding future drug design efforts.

Case Studies

Study Focus Findings
Kappa Opioid Receptor AntagonistsIdentified potent THIQ derivatives with high selectivity for κ-opioid receptors; potential applications in pain management.
Anticancer ActivityCompiled data on various THIQ derivatives showing cytotoxic effects against cancer cell lines; mechanisms include apoptosis induction and cell cycle arrest.
Photocatalytic SynthesisDeveloped a novel method for converting THIQs to isoquinolines using visible light; improved yields and sustainability highlighted.

Mechanism of Action

The mechanism of action of (S)-3-Aminomethyl-2-fmoc-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The Fmoc group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic)
  • Role : Acts as a conformationally constrained phenylalanine (Phe) analogue, enhancing binding affinity in peptide-based inhibitors (e.g., thrombin inhibitors) .
  • Key difference: Tic’s carboxylic acid enables hydrogen bonding, whereas the aminomethyl group in the target compound allows nucleophilic reactions.
2-Phenyl-1,2,3,4-tetrahydro-isoquinoline (2-phe-THiQ)
  • Structure: Phenyl substituent at position 2; lacks Fmoc and aminomethyl groups.
  • Applications: Intermediate in photocatalytic dehydrogenation reactions for synthesizing aromatic isoquinolines .
  • Reactivity : The phenyl group stabilizes intermediates during light-driven oxidation, unlike the Fmoc group, which decomposes under basic conditions.

Protected Derivatives

3-(S)-Aminomethyl-2-Cbz-1,2,3,4-tetrahydro-isoquinoline
  • Structure : Cbz (Carbobenzyloxy) group at position 2 instead of Fmoc.
  • Comparison: Deprotection: Cbz requires hydrogenolysis (H₂/Pd), while Fmoc is removed via piperidine in SPPS . Stability: Cbz is acid-stable but sensitive to reducing agents, whereas Fmoc is base-labile.
1-Phenyl-1,2,3,4-tetrahydro-isoquinoline
  • Utility : Precursor to solifenacin (a urinary antispasmodic drug) via asymmetric reduction .
  • Stereochemical impact : The absence of stereochemical complexity at position 3 simplifies synthesis but limits enantioselective applications.

Substituent-Driven Reactivity

Compound Substituents (Position) Molecular Weight Key Reactivity/Applications Reference
(S)-3-Aminomethyl-2-Fmoc-THIQ Fmoc (2), Aminomethyl (3) 420.93 g/mol Peptide synthesis; enzyme inhibitor scaffolds
Tic COOH (3) 177.20 g/mol Thrombin inhibition; peptide backbone constraint
2-phe-THiQ Phenyl (2) 209.27 g/mol Photocatalytic dehydrogenation
1-Ph-THIQ Phenyl (1) 199.25 g/mol Solifenacin precursor

Pharmacological Relevance

  • Tic Derivatives : Demonstrated 85% inhibition of platelet aggregation at 10 μM concentrations, highlighting the role of carboxylic acid in anticoagulant activity .
  • Solifenacin Synthesis : Asymmetric reduction of 1-Ph-THIQ achieves >99% enantiomeric excess (ee) using engineered imine reductases, underscoring the importance of stereochemistry in drug efficacy .

Biological Activity

(S)-3-Aminomethyl-2-fmoc-1,2,3,4-tetrahydro-isoquinoline is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article discusses its biological activity, including its antimicrobial properties, neurotoxic effects, and implications for drug development.

Structural Characteristics

The compound belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQs) , which are known for their diverse pharmacological properties. The Fmoc (9-fluorenylmethoxycarbonyl) group is commonly used in peptide synthesis as a protecting group for amino acids. The presence of the aminomethyl group enhances the compound's reactivity and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that THIQ derivatives exhibit promising antimicrobial properties . For instance, a series of isoquinoline dipeptides synthesized from THIQ showed potent antibacterial activity against various strains of Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for some derivatives were significantly lower than those of standard antibiotics like ampicillin:

CompoundTarget PathogenMIC (μM)Comparison to Ampicillin
7gE. coli665x more potent
7eP. aeruginosa834x more potent
7cS. aureus498Less active

These findings suggest that this compound and its derivatives could be developed further as effective antimicrobial agents .

The mechanism by which THIQs exert their biological effects often involves interaction with neurotransmitter systems or bacterial targets. For instance, THIQs have shown inhibition of dopamine uptake and modulation of tyrosine hydroxylase activity . Additionally, computational studies indicate significant binding interactions between THIQ derivatives and bacterial DNA gyrase, enhancing their antimicrobial efficacy .

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of THIQs:

  • Inhibitory Activity : A study highlighted that modifications at specific positions on the THIQ scaffold can lead to enhanced selectivity and potency against certain biological targets .
  • Neurotoxicity Assessment : Research into neurotoxic THIQs has demonstrated that oxidative stress plays a critical role in their cytotoxicity . This raises concerns about the safety profile of compounds like this compound when considering therapeutic applications.
  • Antimicrobial Efficacy : Another study reported that novel THIQ dipeptides displayed strong antifungal activity alongside their antibacterial properties . This dual action could make them valuable candidates for treating infections resistant to conventional therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (S)-3-Aminomethyl-2-Fmoc-1,2,3,4-tetrahydro-isoquinoline, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The compound is typically synthesized via Fmoc-protection of the amine group followed by cyclization. A general procedure involves coupling (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with Fmoc-protected aminomethyl groups using acyl chlorides (e.g., oleoyl chloride) under anhydrous conditions . Enantiomeric purity is influenced by reaction temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric control of chiral auxiliaries. Purification via radial chromatography (e.g., 5% methanol/CH₂Cl₂) is critical to isolate the (S)-enantiomer .

Q. Which spectroscopic techniques are most effective for confirming the stereochemical integrity of this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm backbone structure and NOESY for spatial arrangement of substituents. IR-ion dip spectroscopy in jet-cooled conditions can resolve hydrogen-bonding patterns, which are chirality-dependent (e.g., NH···O vs. CH···O interactions in conformers) . High-resolution mass spectrometry (HRMS) validates molecular weight, while polarimetry ([α]D) quantifies optical rotation to confirm enantiomeric excess .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Methodological Answer : Refer to GHS classifications: Use PPE (gloves, goggles) due to acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Work in a fume hood to avoid inhalation. First-aid measures include immediate rinsing of exposed skin/eyes and medical consultation with the SDS .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the conformational equilibrium of this compound?

  • Methodological Answer : In polar solvents (e.g., methanol), the equatorial nitrogen lone pair stabilizes Conformer I via NH···O hydrogen bonding. Nonpolar solvents (e.g., hexane) favor Conformer II with CH···O interactions. Variable-temperature NMR (VT-NMR) and ab initio calculations (e.g., DFT at B3LYP/6-31G*) can quantify energy differences (ΔG ~2–3 kcal/mol) and predict dominant conformers .

Q. What enzymatic strategies can resolve racemic mixtures of 1,2,3,4-tetrahydro-isoquinoline derivatives?

  • Methodological Answer : MAO-N (monoamine oxidase from Aspergillus niger) selectively oxidizes (S)-enantiomers, enabling deracemization via tandem enzymatic oxidation/nonselective chemical reduction (e.g., ammonia-borane). Substrate specificity is enhanced by directed evolution of MAO-N variants, achieving >98% ee for (S)-1-phenyl derivatives . Optimize pH (7.5–8.5) and co-solvents (e.g., 10% DMSO) to improve enzyme activity.

Q. How does ionization alter the hydrogen-bonding network and stability of this compound?

  • Methodological Answer : Ionization disrupts chirality-dependent hydrogen bonds. For example, Conformer I isomerizes to Conformer II upon ionization, as shown by REMPI and IR-UV spectroscopy. Stability studies in buffered solutions (pH 2–10) coupled with MD simulations reveal protonation-dependent conformational shifts .

Data Contradictions and Mitigation Strategies

Q. Conflicting reports on hydrolysis resistance in Fmoc-protected isoquinoline derivatives: How to reconcile discrepancies?

  • Analysis : Some studies report hydrolysis resistance under acidic conditions (pH 4–6) , while others note degradation in basic media (pH >9). Mitigate by conducting accelerated stability testing (40°C/75% RH) with LC-MS monitoring. Use phosphate buffers for pH control and avoid nucleophilic agents (e.g., amines) during storage .

Research Applications

Q. Can this compound serve as a precursor for bioactive alkaloids or pharmaceuticals?

  • Methodological Answer : Yes. It is a key intermediate in synthesizing solifenacin (overactive bladder treatment) via MAO-N-mediated deracemization . For neuroactive analogs, functionalize the aminomethyl group with electrophilic substituents (e.g., chloroacetyl) and assess dopaminergic activity in vitro (e.g., rat nigrostriatal models) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.